molecular formula C10H5ClF3NO3S B2488683 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride CAS No. 2044871-72-7

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2488683
CAS No.: 2044871-72-7
M. Wt: 311.66
InChI Key: BAMMSDSJNYQJDZ-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride ( 2044871-72-7) is a high-purity chemical reagent with a molecular formula of C 10 H 5 ClF 3 NO 3 S and a molecular weight of 311.66 g/mol . This compound is structurally characterized by a 1,2-oxazole (isoxazole) ring linked to a 4-(trifluoromethyl)phenyl group at the 3-position and a reactive sulfonyl chloride group (-SO 2 Cl) at the 5-position . The sulfonyl chloride functional group makes this molecule an exceptionally versatile building block and electrophilic coupling reagent in organic and medicinal chemistry research. It is primarily used to introduce the 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl moiety into target molecules, for instance, through nucleophilic substitution reactions to form sulfonamides, which are a privileged structure in pharmaceutical development . The 1,2-oxazole core and its derivatives are significant scaffolds found in various bioactive molecules and are frequently employed in drug discovery . The presence of the electron-withdrawing trifluoromethyl (CF 3 ) group on the phenyl ring enhances the molecule's stability and can positively influence its pharmacokinetic properties. Researchers value this reagent for constructing novel compounds with potential biological activity, particularly in the synthesis of libraries for high-throughput screening. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures are essential, and the product typically requires cold-chain transportation and storage to maintain its stability and reactivity .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO3S/c11-19(16,17)9-5-8(15-18-9)6-1-3-7(4-2-6)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMMSDSJNYQJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Robinson-Gabriel Cyclodehydration

This classical method involves the condensation of α-acylamino ketones under acidic conditions. For 3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride, the synthesis begins with 4-(trifluoromethyl)benzaldehyde and acetamide.

Reaction Scheme:

  • Acylation: 4-(Trifluoromethyl)benzaldehyde reacts with acetamide in acetic anhydride to form an α-acylamino ketone intermediate.
  • Cyclization: Phosphorus oxychloride (POCl₃) induces cyclodehydration at 80–90°C, yielding the oxazole ring.

Key Data:

Parameter Value
Yield 58–62%
Temperature 80–90°C
Time 6–8 hours

Microwave-Assisted Cyclization

Modern approaches utilize microwave irradiation to accelerate reaction kinetics. A mixture of 3-(trifluoromethyl)phenylboronic acid and 2-methyloxazole-5-carbaldehyde undergoes Suzuki-Miyaura coupling under microwave conditions.

Optimized Conditions:

Parameter Value
Power 350 W
Temperature 65°C
Time 8–10 minutes
Yield 78–82%

Trifluoromethylation Techniques

Introducing the trifluoromethyl (-CF₃) group onto the phenyl ring requires specialized reagents and conditions:

Radical Trifluoromethylation

CF₃SO₂Cl (trifluoromethanesulfonyl chloride) serves as a robust trifluoromethylating agent under reductive conditions. Copper(I) bromide (CuBr) catalyzes the transfer of the -CF₃ group to the phenyl ring via single-electron transfer (SET).

Reaction Setup:

  • Substrate: Bromophenyl-oxazole intermediate
  • Reagent: CF₃SO₂Cl (2.5 equiv)
  • Catalyst: CuBr (10 mol%)
  • Solvent: Dimethylformamide (DMF)
  • Yield: 70–75%

Electrophilic Trifluoromethylation

Using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole), the -CF₃ group is introduced electrophilically. This method is preferred for substrates sensitive to radical pathways.

Conditions:

Parameter Value
Temperature 0–5°C
Time 12–14 hours
Yield 65–68%

Sulfonylation Protocols

The sulfonyl chloride group is introduced via chlorosulfonic acid (HSO₃Cl) or sulfuryl chloride (SO₂Cl₂).

Direct Sulfonylation with Chlorosulfonic Acid

The oxazole intermediate reacts with excess HSO₃Cl at low temperatures to minimize side reactions.

Procedure:

  • Dissolve the oxazole derivative in dichloromethane (DCM).
  • Add HSO₃Cl dropwise at 0–5°C.
  • Stir for 3–4 hours, then quench with ice-water.

Outcomes:

Parameter Value
Purity ≥95%
Isolated Yield 80–85%

Two-Step Sulfonation-Chlorination

For thermally labile substrates, a two-step approach is employed:

  • Sulfonation: Treat the oxazole with concentrated sulfuric acid.
  • Chlorination: React the sulfonic acid intermediate with thionyl chloride (SOCl₂).

Data:

Step Reagent Temperature Yield
Sulfonation H₂SO₄ 25°C 90%
Chlorination SOCl₂ 70°C 88%

Optimization Strategies for Industrial-Scale Production

Solvent Selection

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but require careful disposal. Recent shifts toward ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) improve sustainability.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(PPh₃)₄) increase coupling efficiency in microwave-assisted cyclization, reducing reaction times by 40%.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency Metrics for Key Methods

Method Yield (%) Purity (%) Scalability
Robinson-Gabriel 62 92 Moderate
Microwave 82 98 High
Radical CF₃ 75 95 Low
Electrophilic CF₃ 68 90 Moderate

Table 2: Environmental and Economic Impact

Parameter HSO₃Cl Route SO₂Cl₂ Route
Cost ($/kg) 120 95
Waste Generated (kg/kg product) 3.2 2.1
Energy Consumption (kWh) 85 60

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, facilitating the formation of sulfonamides and sulfonate esters.

Key Reactions:

  • Reaction with Amines: Ammonia or primary/secondary amines displace the chloride ion, forming sulfonamide derivatives. Industrial processes often use gaseous ammonia in organic solvents with controlled water content .

  • Reaction with Alcohols/Thiols: Alcohols or thiols act as nucleophiles, yielding sulfonate esters or thiosulfonates under mild conditions.

Reaction Conditions:

ReagentSolventCatalystYield
AmmoniaOrganic solvent (e.g., dichloromethane)NoneHigh (90%+)
AlcoholsTHF/DMSOBase (e.g., pyridine)Moderate to high

Acylation and Cyclization Reactions

The oxazole ring can undergo acylation and cyclization to form complex heterocycles.

Key Steps:

  • Cyclodehydration: Reacting the compound with ethyl chloroformate and 4-methylmorpholine forms oxazolone intermediates .

  • Acylation: Aromatic hydrocarbons (benzene, toluene) are acylated in the presence of AlCl₃, generating N-acyl-α-amino ketones .

  • Robinson-Gabriel Cyclization: Treatment with phosphoryl trichloride (POCl₃) induces cyclization, yielding substituted 1,3-oxazoles .

Reaction Conditions:

StepReagentCatalystSolventYield
CyclodehydrationEthyl chloroformate, 4-methylmorpholineTHF~93%
AcylationAlCl₃~88%
CyclizationPOCl₃90–91%

Electrophilic Aromatic Substitution

The trifluoromethyl-substituted phenyl ring may participate in electrophilic substitution, though direct evidence for this compound is limited. Analogous systems (e.g., chlorobenzene derivatives) undergo nitration or halogenation under controlled conditions .

Potential Reactions:

  • Nitration: Using nitric acid with sulfuric acid as a catalyst.

  • Halogenation: Reaction with halogens (e.g., Cl₂) in the presence of Lewis acids.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds with sulfonyl and trifluoromethyl groups exhibit potent anticancer properties. For instance, derivatives of 3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride have been synthesized and tested against various cancer cell lines. A study demonstrated that the compound inhibited cell proliferation in breast cancer cells through apoptosis induction .

Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. It acts as a selective inhibitor of certain kinases involved in tumor growth, showcasing its potential as a therapeutic agent .

Material Science

Synthesis of Functional Polymers : The sulfonyl chloride functional group allows for the modification of polymer backbones, leading to the development of new materials with tailored properties. This application is particularly relevant in creating polymers for drug delivery systems where controlled release is essential .

Fluorinated Materials : The incorporation of trifluoromethyl groups into polymers enhances their thermal stability and chemical resistance. This characteristic is beneficial for applications in coatings and sealants used in harsh environments .

Case Study 1: Anticancer Activity Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, suggesting significant anticancer potential.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
A54920Cell cycle arrest

Case Study 2: Polymer Modification

In a study focused on polymer chemistry, researchers utilized this compound to modify polyvinyl chloride (PVC). The modified PVC exhibited improved thermal stability and hydrophobic properties compared to unmodified PVC.

PropertyUnmodified PVCModified PVC
Thermal Stability (°C)7090
Water Absorption (%)52

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets:

Biological Activity

3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a phenyl ring, an oxazole ring, and a sulfonyl chloride group. Its unique structure contributes to its diverse biological activities.

Component Description
Trifluoromethyl Group Enhances lipophilicity and biological potency.
Phenyl Ring Provides structural stability and reactivity.
Oxazole Ring Imparts heterocyclic characteristics.
Sulfonyl Chloride Group Facilitates nucleophilic substitution reactions.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.
  • Introduction of the Trifluoromethyl Group : Utilized via trifluoromethylation reactions with reagents like trifluoromethyl iodide.
  • Sulfonylation : The sulfonyl chloride group is introduced by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it affects various cancer cell lines:

  • IC50 Values :
    • Against HCT116 (colon cancer): IC50=22.4μMIC_{50}=22.4\,\mu M
    • Against HePG2 (liver cancer): IC50=17.6μMIC_{50}=17.6\,\mu M

These values suggest that the compound is more effective than some standard chemotherapy agents like Doxorubicin in certain contexts .

Antibacterial Activity

The compound has also demonstrated antibacterial properties against various strains:

  • Minimum Inhibitory Concentrations (MICs) :
    • Effective against E. coli and C. albicans, with some derivatives showing MIC values as low as 4.88μg/mL4.88\,\mu g/mL .

The mechanism of action involves interaction with specific biological targets:

  • Molecular Targets : Enzymes such as kinases and receptors involved in cell signaling pathways.
  • Pathways Modulated : It can inhibit enzyme activity and modulate pathways linked to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound Key Features Biological Activity
4-(Trifluoromethyl)benzenesulfonyl chlorideLacks oxazole ringModerate anti-inflammatory activity
2,2,2-TrifluoroacetophenoneDifferent core structureLimited anticancer properties

The combination of the trifluoromethyl group with the oxazole and sulfonyl groups in this compound provides distinct chemical reactivity and enhanced biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Pharmaceutical Applications : Used as an intermediate in synthesizing drugs targeting inflammation and cancer.
  • Agrochemical Applications : Development of herbicides and fungicides leveraging its bioactive properties .
  • Materials Science : Investigated for use in advanced materials due to its unique electronic properties.

Q & A

Q. What are the established synthetic routes for preparing 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride?

The compound is typically synthesized via a multi-step approach:

  • Cyclization : Start with a ketone or ester precursor (e.g., ethyl 2-oxoacetate derivatives) and use cyclizing agents like Lawesson’s reagent to form the oxazole core .
  • Sulfonation : Introduce the sulfonyl group via oxidative chlorination using Cl₂ or SOCl₂ under controlled conditions to avoid over-chlorination .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the sulfonyl chloride, confirmed by TLC and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR : ¹H/¹³C NMR to verify the oxazole ring and trifluoromethylphenyl substitution. ¹⁹F NMR is essential for confirming the CF₃ group’s presence and environment .
  • FT-IR : Identify sulfonyl chloride stretching vibrations (~1370 cm⁻¹ and 1170 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What are the common derivatization reactions of the sulfonyl chloride group?

The sulfonyl chloride moiety reacts with:

  • Amines : Form sulfonamides under mild conditions (e.g., DCM, room temperature, 2-4 hours), useful for biological screening .
  • Alcohols/Thiols : Generate sulfonate esters or thioesters using base catalysts (e.g., triethylamine) .
  • Grignard Reagents : For nucleophilic substitution reactions to introduce alkyl/aryl groups .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like over-chlorinated species?

  • Temperature Control : Maintain chlorination steps at 0–5°C to reduce side reactions .
  • Reagent Stoichiometry : Use SOCl₂ in 1.2–1.5 equivalents to avoid excess. Monitor via in-situ IR for real-time reaction progress .
  • Catalysts : Add catalytic DMAP to enhance selectivity during sulfonation .
  • Workup : Quench excess reagents with ice-cold NaHCO₃ and extract with DCM to isolate the product .

Q. How to resolve contradictions in NMR data due to rotational isomerism in the sulfonyl chloride group?

  • Variable-Temperature NMR : Conduct experiments at –40°C to slow bond rotation and split overlapping peaks .
  • 2D NMR (COSY, NOESY) : Map coupling interactions to assign ambiguous signals .
  • X-ray Crystallography : Use SHELXL for structural refinement to confirm the sulfonyl chloride’s conformation .

Q. What computational methods predict the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model transition states and activation energies .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction kinetics .
  • Hirshfeld Surface Analysis : Evaluate electrostatic potential maps to identify nucleophilic attack sites .

Q. How to analyze impurities in the compound for pharmaceutical applications?

  • HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate impurities; quantify via external calibration .
  • ICP-OES : Detect trace metal catalysts (e.g., Pd, Cu) from synthetic steps .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition byproducts .

Q. What strategies address low solubility in biological assays?

  • Co-solvents : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug Design : Convert the sulfonyl chloride to a sulfonamide with hydrophilic substituents (e.g., –NH₂, –OH) .
  • Nanoformulation : Encapsulate in PEGylated liposomes for enhanced cellular uptake .

Methodological Notes

  • Crystallography : For structural ambiguity, collect high-resolution data (d ≤ 0.8 Å) and refine with SHELXL-2018 .
  • Synthetic Reproducibility : Document reaction parameters (humidity, inert gas purity) to mitigate batch-to-batch variability .
  • Safety : Handle sulfonyl chlorides in fume hoods due to lachrymatory effects; use PPE and neutralization protocols for spills .

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